2-Amino-6-hydroxy-1,3-diazinan-4-one
Description
2-Amino-6-hydroxy-1,3-diazinan-4-one is a nitrogen-containing heterocyclic compound characterized by a six-membered diazinanone ring with amino and hydroxyl substituents at the 2- and 6-positions, respectively. This compound likely shares reactivity patterns common to diazinanones, such as hydrogen-bonding capabilities and participation in cyclization or substitution reactions .
Properties
Molecular Formula |
C4H9N3O2 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-amino-6-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H9N3O2/c5-4-6-2(8)1-3(9)7-4/h2,4,6,8H,1,5H2,(H,7,9) |
InChI Key |
IRBYMUGOJRMEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(NC1=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with amines under alkaline conditions . This process involves sequential nucleophilic substitution reactions, where the chlorine atoms are replaced by amino and hydroxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-hydroxy-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-Amino-6-hydroxy-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxy-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds exhibit structural similarities to 2-amino-6-hydroxy-1,3-diazinan-4-one, differing primarily in substituents or ring modifications:
Key Observations :
- Substituent Effects : The target compound’s 6-hydroxy group may confer higher polarity compared to analogs with aryl or alkyl substituents (e.g., phenyl in or benzodioxin in ). This could influence solubility and hydrogen-bonding interactions.
- Ring Systems: While the target compound has a diazinanone core, analogs like and incorporate pyran or pyridine rings, respectively, altering electronic properties and steric hindrance.
- Functional Groups: The imino group in and the cyano groups in introduce distinct reactivity, such as susceptibility to nucleophilic attack or participation in cycloadditions, which differ from the hydroxyl and amino groups in the target compound.
Analog-Specific Methods :
- Compound : Synthesized via refluxing malononitrile or ethyl cyanoacetate with a pyrazole-containing precursor in 1,4-dioxane .
- Compound : Features a thiophene-propynylpyridine moiety, suggesting Sonogashira coupling or thiophene functionalization steps, though explicit details are absent in the evidence.
Crystallographic and Computational Analysis
The SHELX software suite, widely used for small-molecule crystallography , could resolve the target compound’s crystal structure, as demonstrated for analogs like . Key parameters would include hydrogen-bonding networks between the amino/hydroxyl groups and the diazinanone carbonyl.
Data Tables
Table 1: Comparative Physicochemical Properties
Research Implications
The structural and functional diversity among these compounds highlights opportunities for tailored design. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
